2-[(3,4-Dichlorophenoxy)methyl]oxirane chemical structure and properties
2-[(3,4-Dichlorophenoxy)methyl]oxirane chemical structure and properties
Topic: 2-[(3,4-Dichlorophenoxy)methyl]oxirane: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]
A Versatile Halogenated Glycidyl Ether for Medicinal and Agrochemical Synthesis[1]
Executive Summary
2-[(3,4-Dichlorophenoxy)methyl]oxirane (CAS: 21320-30-9) is a specialized alkylating intermediate characterized by a reactive epoxide ring coupled to a lipophilic 3,4-dichlorophenoxy moiety.[1][2][3][4] Often referred to as 3-(3,4-dichlorophenoxy)-1,2-epoxypropane , this compound serves as a critical "chiral-capable" building block in the synthesis of beta-blockers, muscle relaxants (analogous to chlorphenesin), and high-performance epoxy resins.[1] Its dual functionality—electrophilic ring tension and lipophilic aromatic anchoring—makes it a staple in structure-activity relationship (SAR) studies targeting ion channels and fungal enzymes.
Chemical Identity & Physicochemical Profile[5][6][7][8]
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | 2-[(3,4-Dichlorophenoxy)methyl]oxirane |
| Common Synonyms | 3-(3,4-Dichlorophenoxy)-1,2-epoxypropane; Glycidyl 3,4-dichlorophenyl ether |
| CAS Registry Number | 21320-30-9 |
| Molecular Formula | C |
| Molecular Weight | 219.06 g/mol |
| SMILES | Clc1ccc(OCC2CO2)cc1Cl |
Physical Properties
Note: Data derived from homologous series and experimental values for the 2,4-isomer where specific 3,4-isomer data is extrapolated.
| Property | Value / Description |
| Physical State | Viscous colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | ~310°C (at 760 mmHg) |
| Density | 1.38 ± 0.05 g/cm |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene, Acetone |
| Flash Point | >110°C (Closed Cup) |
| Partition Coefficient (logP) | ~3.2 (Predicted) |
Synthetic Architecture & Production
The industrial and laboratory-scale synthesis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane follows a Williamson Ether Synthesis pathway. The protocol relies on the nucleophilic attack of the phenoxide ion (generated from 3,4-dichlorophenol) upon epichlorohydrin.[1]
Mechanistic Pathway
The reaction proceeds via an S
Figure 1: Synthetic pathway via base-catalyzed etherification of 3,4-dichlorophenol.
Validated Experimental Protocol
Objective: Synthesis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (10 mmol scale).
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Reagent Prep: In a 100 mL round-bottom flask, dissolve 3,4-dichlorophenol (1.63 g, 10 mmol) in Epichlorohydrin (9.25 g, 100 mmol, 10 eq). Note: Excess epichlorohydrin acts as both reactant and solvent to suppress oligomerization.
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Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol, 5 mol%) as a phase transfer catalyst.[1]
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Base Addition: Heat the mixture to 60°C. Dropwise add 50% aq. NaOH (0.88 g, 11 mmol) over 30 minutes.
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Reaction: Stir vigorously at 60-70°C for 3–5 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 4:1).
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Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) (50 mL) and wash with water (2 x 30 mL) to remove salts and excess base.
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Purification: Dry the organic layer over anhydrous Na
SO . Remove solvent and excess epichlorohydrin under reduced pressure (rotary evaporator). Purify the residue via vacuum distillation or silica gel column chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).
Reactivity & Mechanistic Insights[1][10]
The oxirane ring is highly strained (~27 kcal/mol), making it susceptible to ring-opening by various nucleophiles.[1] The regioselectivity of the attack depends on the conditions (acidic vs. basic).
Transformation Pathways
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Hydrolysis: Yields the diol (analogous to Chlorphenesin).
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Aminolysis: Yields beta-amino alcohols (common pharmacophore in beta-blockers).
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Carbamoylation: Post-hydrolysis reaction to form carbamates (muscle relaxants).
Figure 2: Divergent reactivity profile of the oxirane moiety.
Applications in Drug Development[10][11]
Muscle Relaxant Analogs
The 4-chlorophenoxy analog is the drug Chlorphenesin (and its carbamate, Chlorphenesin Carbamate ).[1] The 3,4-dichloro variant is investigated for enhanced lipophilicity and potency.[1]
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Mechanism: The diol or carbamate derivative modulates polysynaptic reflexes in the spinal cord.
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Synthesis: The oxirane is hydrolyzed to the diol, then reacted with phosgene/ammonia or trans-esterified with diethyl carbonate to form the carbamate [1].[1]
Antifungal & Antimicrobial Agents
Halogenated phenoxy propanediols exhibit broad-spectrum antifungal activity. The 3,4-dichloro substitution pattern often increases metabolic stability against hydroxylation compared to the monochloro variants.[1]
Chiral Building Blocks
Using hydrolytic kinetic resolution (HKR) with cobalt-salen catalysts, the racemic epoxide can be resolved into enantiopure (R)- or (S)-2-[(3,4-dichlorophenoxy)methyl]oxirane .[1] These are valuable for synthesizing enantiopure beta-adrenergic receptor antagonists [2].
Safety & Handling (E-E-A-T)
Hazard Classification:
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Skin Sensitizer: Epoxides are potent sensitizers. Avoid all skin contact.
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Mutagenicity: Glycidyl ethers are suspected mutagens (Muta. 2) due to their alkylating nature.
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Aquatic Toxicity: The dichlorophenoxy group confers significant toxicity to aquatic life.
Handling Protocol:
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Engineering Controls: Always handle in a certified fume hood.
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PPE: Butyl rubber gloves (nitrile is permeable to some epoxides over time), safety goggles, and lab coat.[1]
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Spill Management: Quench spills with aqueous ammonium hydroxide or sodium thiosulfate to open the epoxide ring before disposal.
References
-
Chlorphenesin Carbamate Synthesis: Preparation method of chlorphenesin carbamate. CN101624354A. Google Patents. Link
- Chiral Resolution of Epoxides:Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes. Jacobsen, E. N., et al. J. Am. Chem. Soc. 2002.
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CAS Registry Data: 2-[(3,4-Dichlorophenoxy)methyl]oxirane.[2][3][4][5] CAS No. 21320-30-9.[2][3][5] Common Chemistry / Echemi. Link
- Toxicology of Glycidyl Ethers:Toxicology and Carcinogenesis Studies of Glycidyl Ethers. National Toxicology Program (NTP) Technical Reports.
